4-(3,4-Dimethoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(3,4-Dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrol-2-one core substituted with various functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethoxybenzoyl group: This step often involves acylation reactions using 3,4-dimethoxybenzoyl chloride.
Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions.
Addition of the nitrophenyl group: This step may involve nitration reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-(3,4-Dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
- 2-Ethylhexyl 4-dimethylaminobenzoate
Comparison
Compared to similar compounds, 4-(3,4-Dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
618080-83-4 |
---|---|
Molecular Formula |
C23H25N3O7 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25N3O7/c1-24(2)11-12-25-20(14-5-8-16(9-6-14)26(30)31)19(22(28)23(25)29)21(27)15-7-10-17(32-3)18(13-15)33-4/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+ |
InChI Key |
UATOXPBTYWTRDT-XUTLUUPISA-N |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)OC)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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